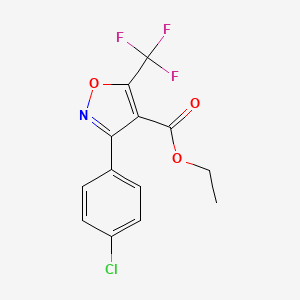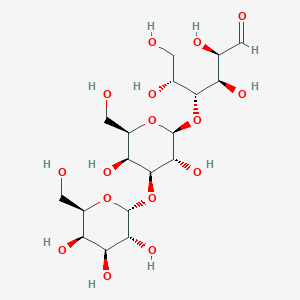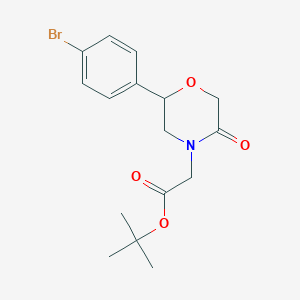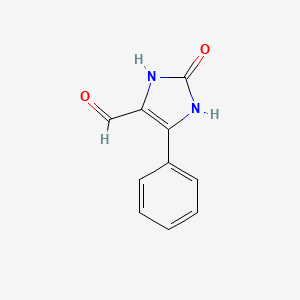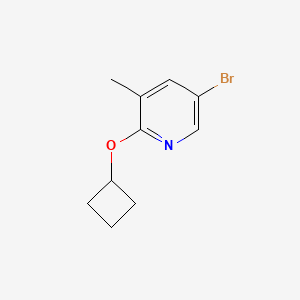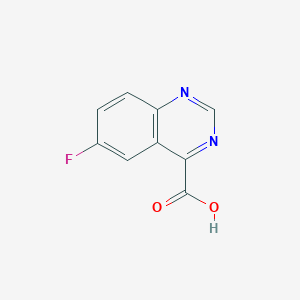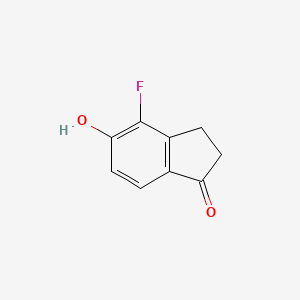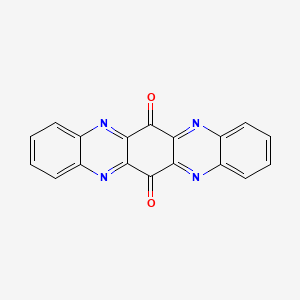![molecular formula C11H14FNO B1448079 [1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol CAS No. 1423026-80-5](/img/structure/B1448079.png)
[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol
説明
“[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol” is a chemical compound with the CAS Number: 1423026-80-5 . It has a molecular weight of 195.24 . The IUPAC name for this compound is [1-(4-fluorophenyl)-3-methyl-3-azetidinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO/c1-11(8-14)6-13(7-11)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.科学的研究の応用
Synthesis and Structural Insights
Microwave-Assisted Synthesis : An efficient method for regioselective synthesis involving [1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol was developed, leveraging microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. The study emphasized on the synthesis and theoretical analysis of the intermediates and final products, offering a strategic pathway for future chemical synthesis applications (Moreno-Fuquen et al., 2019).
Crystallography and Molecular Structure Analysis : Various studies have reported the synthesis and crystal structure of compounds involving this compound. These analyses provide crucial insights into the intermolecular interactions and energy frameworks, contributing to a better understanding of their structural, electronic, and interaction properties, which are essential for material science and pharmaceutical applications (Nagaraju et al., 2018).
Biological Activity and Therapeutic Potential
- Antibacterial and Antitumor Activities : Compounds synthesized using this compound derivatives have shown promising antibacterial activities against various pathogenic bacteria. Additionally, some derivatives have exhibited distinct inhibition on the proliferation of cancer cell lines, indicating their potential as therapeutic agents in combating bacterial infections and cancer (Nagaraj et al., 2018; Tang & Fu, 2018).
Material Science and Advanced Applications
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Studies : Solid-state NMR spectroscopy and electron ionization mass spectrometry were employed to comprehensively characterize Linezolid and its synthetic precursors, including this compound. These techniques elucidated molecular disorders in crystal lattices and fragmentation pathways, providing invaluable insights for pharmaceutical sciences and material characterization (Wielgus et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
[1-(4-fluorophenyl)-3-methylazetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(8-14)6-13(7-11)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHBZKHOJFIBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



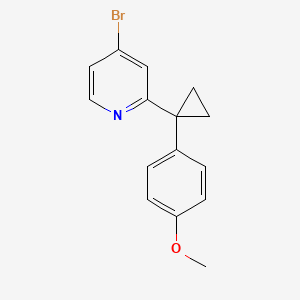
![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)
